19-Norprogesterone

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-norprogesterone typically involves the conversion of progesterone or related steroids through a series of chemical reactions. One common method starts with the conversion of dienone, 17α-hydroxy-19-norpregna-4,9-diene-3,20-dione, to a bis-ketal compound using ethylene glycol and triethylorthoformate in the presence of an acid catalyst . This intermediate is then further processed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar routes as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 19-Norprogesterone undergoes various chemical reactions, including:

Oxidation: Conversion to this compound derivatives with different functional groups.

Reduction: Formation of reduced forms of this compound.

Substitution: Introduction of different substituents at various positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Use of halogenating agents or organometallic reagents.

Major Products: The major products formed from these reactions include various this compound derivatives, such as 17α-hydroxy-19-norprogesterone and nomegestrol acetate .

Scientific Research Applications

19-Norprogesterone has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

Biology: Studied for its role in modulating reproductive physiology and its effects on various biological pathways.

Medicine: Utilized in the development of hormonal contraceptives and hormone replacement therapies.

Industry: Employed in the production of pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

19-Norprogesterone exerts its effects primarily through its interaction with the progesterone receptor. It acts as a potent progestogen, mimicking the actions of natural progesterone. Unlike progesterone, which is an antagonist of the mineralocorticoid receptor, this compound acts as a partial agonist, leading to mineralocorticoid effects such as sodium retention and hypertension . This compound also influences various molecular pathways involved in reproductive physiology .

Comparison with Similar Compounds

- 17α-Hydroxy-19-norprogesterone (Gestronol)

- Gestonorone Caproate (17α-hydroxy-19-norprogesterone hexanoate)

- Nomegestrol Acetate (6-methyl-17α-hydroxy-δ6-19-norprogesterone acetate)

Comparison: this compound is unique due to its high progestogenic activity and partial agonist action on the mineralocorticoid receptor. In contrast, other similar compounds like nomegestrol acetate have different pharmacological profiles, such as antiandrogenic properties and varying degrees of progestogenic activity .

Biological Activity

19-Norprogesterone, a derivative of progesterone, is notable for its unique biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, antigonadotropic effects, and antiproliferative properties, supported by various research findings and case studies.

This compound differs from natural progesterone by the absence of a methyl group at carbon 19. This modification significantly alters its biological activity, particularly its interaction with hormone receptors. The compound has been shown to have both progestational and antigonadotropic effects, influencing the hypothalamic-pituitary-gonadal axis.

Antigonadotropic Activity

Research indicates that this compound derivatives, such as nomegestrol acetate (NOMA), exhibit potent antigonadotropic activity. In a study involving normally cycling women, NOMA administration resulted in:

- Suppression of ovulation : Significant decreases in luteinizing hormone (LH) levels and LH pulse frequency were observed.

- Inhibition of gonadotropin secretion : The effects were not mediated via the androgen receptor, suggesting alternative pathways for action .

The results indicate that this compound can effectively regulate reproductive hormones without the adverse effects commonly associated with other steroidal treatments.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of this compound and its analogs on various cancer cell lines. For instance:

- Cell Line Studies : Novel derivatives of 19-nortestosterone demonstrated significant inhibitory effects on HeLa cervical carcinoma cells, with IC50 values lower than those of conventional chemotherapeutics like cisplatin. The compounds induced apoptosis through intrinsic pathways, as evidenced by caspase-3 and caspase-9 activation .

- Mechanism Insights : The antiproliferative action was linked to disturbances in cell cycle progression and tubulin polymerization, suggesting potential applications in cancer therapy .

Research Findings Summary

The following table summarizes key findings from studies on this compound:

Case Studies

- Postmenopausal Women Study : In a controlled trial involving postmenopausal women, NOMA was administered to assess its impact on gonadotropin levels. Results showed a marked reduction in LH and follicle-stimulating hormone (FSH), indicating effective hormonal regulation without significant side effects .

- Cancer Treatment Potential : A study evaluated the efficacy of this compound derivatives against breast cancer cell lines, demonstrating their ability to inhibit estrogen-stimulated proliferation. These findings support the potential use of these compounds in developing novel anticancer therapies .

Properties

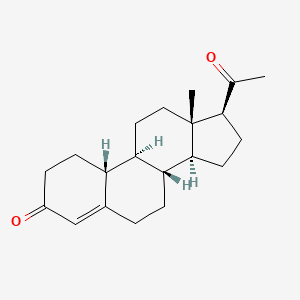

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUUMOOKVFONOM-GPBSYSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197064 | |

| Record name | 19-Norprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-54-8 | |

| Record name | 19-Norprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Norprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Norprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A5185976G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.